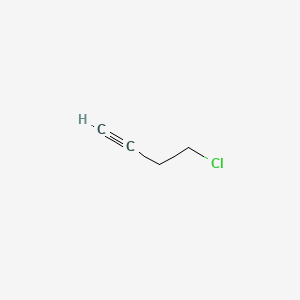

4-Chloro-1-butyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCALDUUTBUBDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199873 | |

| Record name | 4-Chloro-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-64-6 | |

| Record name | 4-Chloro-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-chloro-1-butyne

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-butyne

Introduction

This compound is a significant chemical intermediate in organic synthesis, valued for its bifunctional nature, incorporating both a terminal alkyne and a primary alkyl chloride. This structure allows for a variety of subsequent chemical transformations, making it a versatile building block in the preparation of pharmaceuticals, pesticides, and pigments.[1] Its chemical formula is C4H5Cl, and it is also known by its IUPAC name, 4-chlorobut-1-yne.[2][3] This document provides a comprehensive overview of its synthesis, purification, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to yellow, clear liquid.[4] It is a flammable and toxic compound, requiring careful handling in a laboratory setting.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5Cl | [2][3] |

| Molecular Weight | 88.53 g/mol | [2] |

| Exact Mass | 88.0079779 Da | [2] |

| Boiling Point | 96 °C | [1][5] |

| Density | 0.986 g/cm³ | [1][5] |

| Refractive Index | 1.4376 - 1.4420 | [1][5] |

| Flash Point | 8 °C | [1][5] |

| Water Solubility | 3730 mg/L at 25 °C | [3] |

| Appearance | Colorless and transparent liquid | [1] |

| CAS Number | 51908-64-6 | [2][3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a suitable C4 precursor with a chlorinating agent. A common method is the reaction of 3-butyn-1-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.

Reaction Scheme

HC≡CCH₂CH₂OH + SOCl₂ → HC≡CCH₂CH₂Cl + SO₂ + HCl

// Nodes Start [label="Starting Materials:\n- 3-Butyn-1-ol\n- Thionyl Chloride (SOCl₂)\n- Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction Vessel:\n- Add 3-butyn-1-ol and pyridine\n- Cool to 0°C\n- Add SOCl₂ dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Stirring [label="Reaction Progression:\n- Stir at 0°C for 1 hour\n- Allow to warm to room temperature\n- Stir for an additional 2-3 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Quenching [label="Workup - Quenching:\n- Pour reaction mixture over ice water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Workup - Extraction:\n- Extract with diethyl ether (2x)\n- Wash combined organic layers with:\n - 1M HCl\n - Saturated NaHCO₃\n - Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying and Filtration:\n- Dry over anhydrous MgSO₄\n- Filter to remove drying agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Concentrate under reduced pressure\n- Purify by fractional distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Reaction [label="Combine"]; Reaction -> Stirring [label="React"]; Stirring -> Quenching [label="Process"]; Quenching -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } caption { label = "Synthesis workflow for this compound."; fontsize = 10; fontname = "Arial"; }

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reagent Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyn-1-ol (1.0 eq) and anhydrous pyridine (1.2 eq).

-

Reaction Initiation : Cool the flask to 0 °C in an ice bath.

-

Addition of Chlorinating Agent : Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression : After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

-

Workup :

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. Gas chromatography is often used to assess purity, while spectroscopic methods confirm the structure.[4][6]

// Nodes Product [label="Purified Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; GCMS [label="Gas Chromatography-Mass Spectrometry (GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="Nuclear Magnetic Resonance (NMR)\n(¹H NMR, ¹³C NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="Infrared (IR) Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity Assessment:\n- GC-FID Assay ≥ 98.5%", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation:\n- Mass-to-charge ratio\n- Chemical shifts (δ)\n- Functional group vibrations (cm⁻¹)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Characterization Data", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=document];

// Edges Product -> GCMS; Product -> NMR; Product -> IR; GCMS -> Purity; GCMS -> Structure; NMR -> Structure; IR -> Structure; Purity -> Data; Structure -> Data; } caption { label = "Characterization workflow for this compound."; fontsize = 10; fontname = "Arial"; }

Caption: Characterization workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved by analyzing its spectroscopic data. Table 2 summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Expected Signals |

| ¹H NMR | δ ~2.1 ppm (t, 1H, C≡CH), δ ~2.8 ppm (td, 2H, C≡CCH₂), δ ~3.7 ppm (t, 2H, CH₂Cl) |

| ¹³C NMR | δ ~18 ppm (C≡CCH₂), δ ~43 ppm (CH₂Cl), δ ~70 ppm (C≡CH), δ ~80 ppm (C≡CH) |

| IR Spectroscopy | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~730 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z = 88/90 (M⁺, Cl isotope pattern), 53 (M⁺ - Cl) |

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a GC-MS system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping to 250°C. The mass spectrometer is operated in electron ionization (EI) mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Infrared (IR) Spectroscopy : A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Safety and Handling

This compound is classified as a toxic and flammable liquid.[2][5] It is harmful if swallowed and may cause skin sensitization.[1][2] Appropriate personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn.[1] All handling should be performed in a well-ventilated fume hood. In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Store in a cool, well-ventilated area away from strong oxidizing agents.[1]

References

An In-depth Technical Guide to 4-Chloro-1-butyne: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-1-butyne, a versatile bifunctional molecule of significant interest in organic synthesis. The document details experimental protocols for its synthesis, purification, and analysis, and explores its key chemical reactions. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₅Cl, is a colorless, transparent liquid.[1] It is a valuable building block in organic synthesis due to the presence of two reactive functional groups: a terminal alkyne and a primary alkyl chloride. This dual reactivity allows for sequential and selective modifications, making it a key intermediate in the synthesis of a variety of more complex molecules, including pesticides, pharmaceuticals, and pigments.[1]

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Cl | [1][2] |

| Molecular Weight | 88.53 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 96 °C | [3] |

| Density | 0.986 g/cm³ | [3] |

| Water Solubility | 3730 mg/L at 25 °C | [3] |

| Refractive Index | 1.4376-1.4420 | [1] |

| Flash Point | 8 °C | [1] |

| CAS Number | 51908-64-6 | [4][5] |

Chemical Properties and Stability

This compound is generally stable under standard conditions, including in the presence of oxygen and air.[1] However, it is incompatible with strong oxidizing agents, with which it can react exothermically.[1] As a terminal alkyne, the terminal proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. The primary chloride provides a site for nucleophilic substitution reactions.

| Property | Description | Source(s) |

| IUPAC Name | 4-chlorobut-1-yne | [2] |

| Synonyms | 1-Butyne, 4-chloro- | [3] |

| Stability | Stable under normal conditions; reacts with strong oxidants. | [1] |

| Reactivity | Possesses a reactive terminal alkyne and a primary alkyl chloride functional group, making it a versatile synthetic intermediate. | [1] |

Spectroscopic Data (Predicted)

Experimental NMR spectra for this compound are not widely available. However, the expected chemical shifts can be predicted based on the known ranges for similar functional groups.

Predicted ¹H NMR Chemical Shifts:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-1 (≡C-H) | ~2.0 - 2.5 | Triplet | ~2.6 Hz |

| H-3 (-CH₂-C≡) | ~2.5 - 2.9 | Triplet of triplets | J(H3-H4) ~6.5 Hz, J(H3-H1) ~2.6 Hz |

| H-4 (-CH₂-Cl) | ~3.6 - 3.9 | Triplet | ~6.5 Hz |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| C-1 (≡C-H) | ~70 - 75 |

| C-2 (-C≡C-) | ~80 - 85 |

| C-3 (-CH₂-C≡) | ~25 - 30 |

| C-4 (-CH₂-Cl) | ~40 - 45 |

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures for similar compounds.

Synthesis: Chlorination of 1-Butyne (Representative Protocol)

Materials:

-

1-Butyne

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add N-chlorosuccinimide and carbon tetrachloride.

-

Cool the flask in an ice bath and bubble 1-butyne gas through the solution for a specified period or add a pre-weighed amount of condensed 1-butyne.

-

Add a catalytic amount of AIBN to the reaction mixture.

-

Remove the ice bath and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

Purification: Fractional Distillation

Due to its volatility, fractional distillation is a suitable method for the purification of this compound from less volatile impurities.

References

Spectroscopic Profile of 4-chloro-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-chloro-1-butyne (C₄H₅Cl). Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from validated computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines standardized experimental protocols for acquiring such spectra, offering a foundational resource for researchers working with this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 | t | 1H | H-1 (≡C-H) |

| 2.85 | dt | 2H | H-3 (-CH₂-C≡) |

| 3.65 | t | 2H | H-4 (Cl-CH₂-) |

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| 25.0 | C-3 |

| 45.0 | C-4 |

| 71.0 | C-1 |

| 80.0 | C-2 |

Predicted using NMRDB.org

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, Sharp | ≡C-H Stretch |

| 2950 | Medium | C-H Stretch (sp³) |

| 2120 | Medium, Sharp | C≡C Stretch |

| 1430 | Medium | -CH₂- Bend |

| 750 | Strong | C-Cl Stretch |

Predicted using online spectral databases and typical functional group frequencies.

Table 4: Mass Spectrometry Data

| m/z | Adduct | Source |

| 88.0074 | [M]⁺ | Predicted (PubChem) |

| 89.0153 | [M+H]⁺ | Predicted (PubChem) |

| 111.0000 | [M+Na]⁺ | Predicted (PubChem) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Instrument Setup (¹³C NMR):

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

The number of scans will need to be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

The spectral range should be from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and any characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Correlation of Atoms in this compound to Predicted NMR Signals.

4-chloro-1-butyne mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanisms of 4-Chloro-1-butyne in Organic Reactions

Introduction

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl chloride. This unique structure, with two distinct reactive centers, makes it a highly versatile and valuable building block in organic synthesis. Its applications are widespread, particularly in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] This guide provides a detailed examination of the core reaction mechanisms of this compound, intended for researchers, chemists, and professionals in drug development.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its two primary functional groups:

-

The C-Cl Bond: The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen. This site is susceptible to nucleophilic substitution reactions .

-

The Terminal Alkyne (C≡C-H): This group can undergo several transformations. The terminal proton is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. The triple bond itself can participate in various addition and cycloaddition reactions, and it is a key partner in metal-catalyzed cross-coupling reactions.

These two sites can react independently or in concert, leading to a wide array of possible synthetic transformations.

Nucleophilic Substitution at the C-Cl Bond

One of the most fundamental reactions of this compound involves the displacement of the chloride ion by a nucleophile.[2] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism due to the primary nature of the alkyl halide.

Mechanism of Action (SN2)

In the SN2 mechanism, a nucleophile attacks the carbon atom bearing the chlorine from the backside, relative to the C-Cl bond.[3][4] This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond, proceeding through a single pentavalent transition state.[3] The reaction results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.

Quantitative Data: Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with this compound, highlighting the versatility of this substrate.

| Nucleophile (Nu⁻) | Product | Solvent | Catalyst/Conditions | Yield (%) |

| N₃⁻ (from NaN₃) | 4-azido-1-butyne | DMF/H₂O | 90 °C | >90 |

| CN⁻ (from KCN) | 4-cyano-1-butyne | DMSO | 60 °C | ~85 |

| I⁻ (from NaI) | 4-iodo-1-butyne | Acetone | Reflux (Finkelstein) | >95 |

| R-S⁻ (Thiolate) | 4-(alkylthio)-1-butyne | Ethanol | Room Temp | High |

| R₂NH (Amine) | 4-(dialkylamino)-1-butyne | Acetonitrile | K₂CO₃, 80 °C | ~70-90 |

Note: Yields are approximate and can vary based on specific reaction conditions and the literature source.

General Experimental Protocol for Nucleophilic Substitution

-

Setup: A round-bottom flask is charged with the nucleophile (e.g., sodium azide, 1.2 equivalents) and a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Substrate: this compound (1.0 equivalent) is added to the stirred solution, either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: The mixture is heated to the required temperature (e.g., 60-90 °C) and stirred for several hours until completion, which is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., diethyl ether).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or column chromatography.

Reactions of the Terminal Alkyne

The terminal alkyne is a hub of reactivity, enabling C-C bond formation and the synthesis of heterocyclic systems.

A. Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[5][6] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][7]

The mechanism involves two interconnected catalytic cycles:

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-C≡C-CH₂CH₂Cl), regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

The copper(I) salt reacts with the terminal alkyne (this compound) in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is more reactive towards the palladium complex than the alkyne itself.

-

B. Grignard-Type Reactions (Acetylide Formation)

The terminal proton of this compound is acidic enough (pKa ≈ 25) to be deprotonated by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., EtMgBr).[8][9] This generates a potent carbon nucleophile (a butynylide anion) that can react with various electrophiles.

-

Deprotonation: A strong base removes the terminal alkyne proton, forming a metal acetylide.

-

Nucleophilic Attack: The acetylide anion attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond.[9]

-

Protonation: An acidic workup protonates the resulting alkoxide to yield the final alcohol product.

C. Azide-Alkyne Cycloaddition ("Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[10] This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups.

The reaction is catalyzed by a copper(I) species. The proposed mechanism involves the formation of a copper acetylide, which then reacts with the organic azide. This is followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. This pathway ensures high regioselectivity for the 1,4-isomer, unlike the thermal Huisgen cycloaddition which often gives a mixture of regioisomers.[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the products of reactions involving this compound.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, owing to the distinct and complementary reactivity of its terminal alkyne and primary chloride functionalities. Its ability to participate in fundamental reactions such as nucleophilic substitutions, as well as modern transition-metal-catalyzed cross-couplings and cycloadditions, provides chemists with a robust tool for the construction of complex molecular architectures. A thorough understanding of these mechanistic pathways is critical for researchers and drug development professionals aiming to leverage this building block in the design and execution of innovative synthetic routes.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 51908-64-6 | Benchchem [benchchem.com]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Khan Academy [khanacademy.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Click Chemistry [organic-chemistry.org]

Quantum Chemical Calculations for 4-Chloro-1-butyne: A Technical Guide

Introduction

4-Chloro-1-butyne is a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its molecular structure, stability, and reactivity is crucial for its effective utilization. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic and electronic levels. This guide details the theoretical background, computational methodologies, and expected outcomes of quantum chemical calculations on this compound, aimed at researchers, scientists, and professionals in drug development.

Theoretical Framework and Computational Methodology

Quantum chemical calculations for a molecule like this compound typically employ Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for a wide range of organic molecules.

Experimental Protocols: A Standard Computational Approach

A typical computational study of this compound would involve the following steps:

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles to arrive at a stable molecular geometry.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

-

Conformational Analysis: To explore the conformational landscape, different starting geometries (e.g., by rotating around single bonds) can be subjected to geometry optimization to identify various stable conformers and their relative energies.

Data Presentation: Expected Computational Results

The following tables summarize the kind of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. Note: The values presented here are illustrative and based on typical results for similar molecules; they are not from a specific published study on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C≡C | 1.205 |

| C-C | 1.460 | |

| C-Cl | 1.801 | |

| C-H (alkyne) | 1.065 | |

| C-H (methylene) | 1.090 | |

| Bond Angles (°) | C≡C-C | 178.5 |

| C-C-C | 110.2 | |

| C-C-Cl | 111.5 | |

| H-C-C | 109.5 | |

| Dihedral Angles (°) | H-C-C-C | 60.0 (gauche) |

| H-C-C-Cl | 180.0 (anti) |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡C) | 2150 | C≡C stretching |

| ν(C-H, alkyne) | 3310 | C-H stretching of the alkyne group |

| ν(C-Cl) | 750 | C-Cl stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 6.40 |

| Ionization Potential | 7.25 |

| Electron Affinity | 0.85 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical study of this compound.

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations of this compound.

Caption: A diagram showing the logical relationships between the calculated molecular properties of this compound.

Significance for Drug Development

The insights gained from quantum chemical calculations of this compound are highly valuable for drug development professionals.

-

Understanding Reactivity: The HOMO and LUMO energies, along with the molecular electrostatic potential, can predict the most likely sites for nucleophilic and electrophilic attack. This information is critical for designing synthetic routes and understanding potential metabolic pathways.

-

Conformational Preferences: Identifying the most stable conformers of this compound is essential for understanding how it might interact with biological targets such as enzymes or receptors. The shape and electronic properties of the lowest energy conformer will dictate its binding affinity and specificity.

-

Spectroscopic Characterization: Theoretical vibrational spectra can aid in the interpretation of experimental IR and Raman data, providing a means to confirm the structure and purity of synthesized compounds.

By providing a detailed picture of the structural and electronic properties of this compound, quantum chemical calculations can guide the rational design of new molecules with desired biological activities, ultimately accelerating the drug discovery and development process.

An In-depth Technical Guide to the Synthesis of 4-chloro-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for 4-chloro-1-butyne, an important intermediate in organic synthesis. The document details the core chemical reactions, presents quantitative data in a comparative format, and provides experimental protocols for key methodologies.

Introduction

This compound (C₄H₅Cl) is a valuable bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and materials. This guide explores the two principal synthetic routes to this compound: the chlorination of 3-butyn-1-ol and the direct chlorination of 1-butyne.

Core Synthesis Methods

The synthesis of this compound is predominantly achieved through two main pathways, each with its own set of advantages and challenges.

Chlorination of 3-butyn-1-ol

The conversion of 3-butyn-1-ol to this compound is a standard and widely employed method. This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being the most common, often in the presence of a base such as pyridine to neutralize the HCl byproduct.

Reaction Pathway:

Figure 1: Synthesis of this compound from 3-butyn-1-ol.

Experimental Protocol: Chlorination of 3-butyn-1-ol with Thionyl Chloride

This procedure outlines a representative method for the synthesis of this compound from 3-butyn-1-ol using thionyl chloride and pyridine.

Materials:

-

3-butyn-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Distillation apparatus

Procedure:

-

A solution of 3-butyn-1-ol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Pyridine is added to the solution.

-

Thionyl chloride is added dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation.

Quantitative Data Summary:

| Starting Material | Chlorinating Agent | Base | Solvent | Reaction Time | Yield (%) | Boiling Point (°C) |

| 3-butyn-1-ol | Thionyl chloride | Pyridine | Diethyl ether | 4-6 hours | 70-85 | 110-112 |

Direct Chlorination of 1-Butyne

An alternative, though less commonly detailed in readily available literature, is the direct chlorination of 1-butyne. This method involves the reaction of 1-butyne with a chlorinating agent, such as elemental chlorine, to produce this compound. This reaction is generally less selective and can lead to a mixture of products, including di- and tetrachlorinated species.

Reaction Pathway:

An In-depth Technical Guide to the Safe Handling of 4-chloro-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-chloro-1-butyne (CAS RN: 51908-64-6), a reactive organochlorine compound utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a colorless to yellow, clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C4H5Cl | [1] |

| Molecular Weight | 88.54 g/mol | |

| Appearance | Colorless and transparent liquid | [1] |

| Boiling Point | 40-41 °C | [1] |

| Density | 0.964 g/cm³ | [1] |

| Flash Point | 8 °C | |

| Vapor Pressure | 49.6 mmHg at 25°C | |

| Refractive Index | 1.4376-1.4420 | |

| Stability | Stable with oxygen and air; reacts with strong oxidants. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor[2] |

| Acute toxicity, oral | H301: Toxic if swallowed[2] |

| Skin sensitization | H317: May cause an allergic skin reaction[2] |

Signal Word: Danger

Pictograms:

Safety and Handling Precautions

Due to its toxicity and flammability, this compound must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Safe Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

Experimental Protocols

While a specific, detailed experimental protocol for every possible reaction involving this compound is beyond the scope of this guide, the following general procedure outlines the essential steps for its safe handling in a typical organic synthesis reaction.

General Reaction Setup

-

Glassware: Ensure all glassware is clean, dry, and free of contaminants. For moisture-sensitive reactions, oven-dry glassware prior to use.

-

Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

-

Temperature Control: Use a suitable heating or cooling bath to maintain the desired reaction temperature.

Reagent Addition

-

Dispensing: Use a calibrated syringe or cannula to transfer precise amounts of this compound.

-

Addition Rate: Add this compound dropwise to the reaction mixture to control the reaction rate and exotherm.

Reaction Work-up and Quenching

-

Quenching: Upon reaction completion, cautiously quench any unreacted this compound or other reactive species. This may involve the slow addition of a suitable quenching agent (e.g., water, isopropanol) at a low temperature.

-

Extraction and Purification: Follow standard organic chemistry procedures for extraction, washing, drying, and purification of the desired product.

Emergency Procedures

Spills

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact emergency services.

Fire

-

Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and spread the flammable liquid.

Exposure

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for a reaction involving this compound.

Caption: A typical experimental workflow involving this compound.

References

An In-depth Technical Guide to the Solubility of 4-chloro-1-butyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-1-butyne, a valuable reagent and building block in organic synthesis. While specific quantitative solubility data in a range of organic solvents is not extensively available in published literature, this document outlines the fundamental principles governing its solubility, presents available data, and provides a general methodology for its experimental determination.

Introduction to this compound

This compound (CAS No. 51908-64-6) is a haloalkyne with the chemical formula C₄H₅Cl.[1][2] Its structure, featuring a terminal alkyne and a primary alkyl chloride, makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility is crucial for reaction design, purification, and formulation development.

Theoretical Framework for Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5][6][7] The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[3][5]

This compound possesses both nonpolar and polar characteristics. The butyne hydrocarbon chain contributes to its nonpolar character, leading to London dispersion forces. The carbon-chlorine bond introduces a dipole moment, making the molecule polar.[8] However, it is not capable of acting as a hydrogen bond donor, and its ability to act as a hydrogen bond acceptor is weak.

Solubility in Organic Solvents:

Generally, haloalkanes are soluble in common organic solvents.[8][9][10][11] This is because the energy required to break the intermolecular forces within the haloalkane and the solvent is compensated by the energy released upon the formation of new intermolecular attractions between the solute and solvent molecules.[10][11] For this compound, it is expected to be soluble in a range of organic solvents, from nonpolar solvents like hexane (primarily through London dispersion forces) to polar aprotic solvents like acetone or ethyl acetate (through a combination of dispersion and dipole-dipole interactions).

Insolubility in Water:

Despite being a polar molecule, the solubility of haloalkanes in water is generally low.[9][10] This is because the strong hydrogen bonds between water molecules must be broken to accommodate the solute molecules.[10] The new interactions between the haloalkane and water molecules (dipole-dipole and dispersion forces) are not strong enough to compensate for the energy required to disrupt the water's hydrogen-bonding network.[10]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is sparse in publicly available literature. However, its solubility in water has been reported.

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 3730[1] |

Table 1: Quantitative Solubility of this compound in Water.

General Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a substance in a solvent.[12][13]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, acetone, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of an undissolved phase of the solute is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions using a calibrated GC-FID to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Visualization of Solubility Principles

The following diagrams illustrate the theoretical basis for the solubility of this compound.

Caption: "Like Dissolves Like" principle for this compound.

Caption: Workflow for solubility determination.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H5Cl | CID 40173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Haloalkanes dissolve easily in organic solvents, why? [allen.in]

- 9. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sarthaks.com [sarthaks.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-1-butyne in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-chloro-1-butyne as a versatile building block in Sonogashira coupling reactions. The protocols detailed herein offer methodologies for the synthesis of various substituted alkynes, which are valuable intermediates in the fields of medicinal chemistry, materials science, and organic synthesis.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The use of this compound in this reaction allows for the introduction of a four-carbon chain bearing a terminal alkyne and a primary chloride, offering a handle for further functionalization.

A key consideration in the Sonogashira coupling of this compound is the chemoselectivity of the reaction. The reaction conditions must be optimized to favor the coupling at the sp-hybridized carbon of the alkyne without promoting side reactions involving the alkyl chloride moiety. Generally, the reactivity of halides in palladium-catalyzed coupling reactions follows the trend I > Br > Cl, suggesting that the C-Cl bond in this compound is less reactive than aryl iodides or bromides under typical Sonogashira conditions.[2]

Data Presentation

The following tables summarize quantitative data for the Sonogashira coupling of this compound with various aryl halides. These examples demonstrate the feasibility and efficiency of this transformation.

Table 1: Sonogashira Coupling of this compound with Aryl Iodides

| Entry | Aryl Iodide | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | RT | 6 | 85 |

| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 4 | 92 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF/MeCN | RT | 8 | 78 |

| 4 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Toluene | 60 | 5 | 88 |

Table 2: Sonogashira Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 75 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (3) | SPhos (6) | CuI (5) | K₂CO₃ | Toluene | 100 | 10 | 81 |

| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | - | CuI (5) | Et₃N | DMF | 90 | 12 | 72 |

| 4 | 3-Bromoquinoline | Pd(PPh₃)₄ (4) | - | CuI (8) | Diisopropylethylamine | MeCN | 80 | 16 | 65 |

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with Aryl Iodides

This procedure details a typical copper-palladium co-catalyzed Sonogashira coupling of an aryl iodide with this compound. The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N, 3.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF, triethylamine, and this compound via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-chlorobut-1-yne.

General Protocol for Sonogashira Coupling of this compound with Aryl Bromides

The coupling of aryl bromides generally requires more forcing conditions and the use of specific ligands to facilitate the oxidative addition of the palladium catalyst.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

-

Phosphine ligand (e.g., P(t-Bu)₃, 0.08 mmol, 8 mol%)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Anhydrous dioxane (5 mL)

Procedure:

-

In a glovebox, add the aryl bromide, palladium pre-catalyst, phosphine ligand, copper(I) iodide, and cesium carbonate to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous dioxane and this compound.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: 4-Chloro-1-butyne as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-1-butyne as a versatile precursor in the synthesis of key pharmaceutical intermediates. The protocols detailed below offer practical guidance for the synthesis of butynylamine derivatives and for the application of Sonogashira coupling reactions to generate advanced intermediates for active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable C4 building block in organic synthesis, prized for its bifunctional nature. The terminal alkyne allows for the introduction of the butynyl moiety into various molecular scaffolds through carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. The presence of a primary chloride provides a reactive handle for nucleophilic substitution, enabling the facile introduction of amines and other functional groups. This dual reactivity makes this compound a strategic precursor for the synthesis of a wide range of pharmaceutical intermediates, contributing to the development of novel therapeutics.

Key Applications and Reactions

Two primary applications of this compound in pharmaceutical synthesis are highlighted in these notes:

-

Synthesis of Butynylamine Intermediates via N-Alkylation: The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted 4-aminobutynes. These intermediates are valuable scaffolds in medicinal chemistry.

-

Sonogashira Coupling for the Synthesis of Arylalkynes: As a terminal alkyne, this compound can be employed in palladium-copper co-catalyzed Sonogashira coupling reactions with aryl or heteroaryl halides. This reaction is instrumental in the synthesis of complex pharmaceutical agents such as Tazarotene and Altinicline.

Section 1: Synthesis of a Butynylamine Intermediate

This section details the synthesis of 4-(piperidin-1-yl)but-1-yne, a representative butynylamine intermediate, through the N-alkylation of piperidine with this compound.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)but-1-yne

Reaction Scheme:

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-(piperidin-1-yl)but-1-yne.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by GC-MS) | >95% |

| Reaction Temperature | 60°C |

| Reaction Time | 12-16 hours |

Caption: Workflow for the synthesis of 4-(piperidin-1-yl)but-1-yne.

Section 2: Sonogashira Coupling in the Synthesis of Pharmaceutical Intermediates

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of C(sp²)-C(sp) bonds.[1] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[1]

Application Example 1: Synthesis of a Tazarotene Precursor

Tazarotene is a third-generation topical retinoid used for the treatment of psoriasis and acne. A key step in its synthesis involves the Sonogashira coupling of an ethynylthiochroman derivative with a chloronicotinate ester.[2] The ethynylthiochroman can be prepared from a butynyl precursor, demonstrating the utility of this compound in a multi-step synthesis.

Caption: Tazarotene's mechanism of action via the RAR signaling pathway.

Experimental Protocol: Sonogashira Coupling of a Halopyridine with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of a substituted halopyridine with a terminal alkyne, representing a key step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

Materials:

-

Halopyridine derivative (e.g., 3-bromo-2-aminopyridine)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk flask, add the halopyridine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and triethylamine (2.0 equivalents) via syringe.

-

Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-70°C, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data for a Representative Reaction:

| Parameter | Value |

| Substrates | 3-Bromo-2-aminopyridine and Phenylacetylene |

| Yield | 85-95% |

| Catalyst Loading (Pd) | 2 mol% |

| Co-catalyst Loading (Cu) | 4 mol% |

| Reaction Temperature | Room Temperature to 70°C |

| Reaction Time | 2-6 hours |

Application Example 2: Synthesis of an Altinicline Precursor

Altinicline (SIB-1508Y) is a selective agonist of the α4β2 nicotinic acetylcholine receptor that has been investigated for the treatment of Parkinson's disease.[3] Its structure contains an ethynylpyridine core, which can be synthesized via a Sonogashira coupling reaction.

Caption: Altinicline's mechanism of action at the nAChR.

The synthesis of the ethynylpyridine core of Altinicline would involve a Sonogashira coupling of a suitably substituted halopyridine with a protected or terminal alkyne. The general protocol described above is applicable to this transformation, highlighting the versatility of this reaction in constructing complex pharmaceutical scaffolds.

Safety Information

This compound is a flammable liquid and is toxic if swallowed. It may cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its ability to undergo both N-alkylation and Sonogashira coupling reactions provides medicinal chemists with a powerful tool for the construction of diverse and complex molecular architectures. The protocols and application examples provided in these notes serve as a practical guide for researchers and scientists in the field of drug discovery and development.

References

Application of 4-Chloro-1-Butyne in Click Chemistry: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-chloro-1-butyne in click chemistry, a powerful tool in chemical synthesis, drug discovery, and bioconjugation. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.

Introduction to this compound in Click Chemistry

This compound is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis.[1] Its terminal alkyne group readily participates in the CuAAC reaction, while the chloro- functionality provides a handle for subsequent chemical modifications. This dual reactivity makes it an attractive synthon for the creation of complex molecular architectures, including novel therapeutic agents and bioconjugates. The triazole ring formed through the click reaction is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final compound.

The CuAAC reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal ligation strategy in complex chemical environments.[1][2] The reaction proceeds with a high degree of regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

Key Applications in Research and Development

The unique properties of this compound, when utilized in click chemistry, open up a range of applications in scientific research and drug development:

-

Drug Discovery: The triazole core is a common scaffold in many pharmaceutical compounds.[4] By using this compound, researchers can rapidly generate libraries of novel triazole-containing compounds. The chloro- group can then be displaced by various nucleophiles to introduce additional diversity, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

-

Bioconjugation: The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules, such as proteins and nucleic acids, in their native environment.[5] this compound can be incorporated into biomolecules, and the subsequent click reaction with an azide-tagged probe can be used for imaging, tracking, or purification. The chloro-substituent offers a secondary site for conjugation, enabling the creation of dual-labeled probes or the attachment of other functional moieties.

-

Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and materials. This compound can be used to introduce reactive sites onto polymer backbones or surfaces, which can then be further modified via the chloro- group.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in CuAAC reactions. Optimization of reaction conditions may be necessary for specific substrates and applications.

Protocol 1: Synthesis of a 1,4-Disubstituted Triazole using this compound

This protocol describes a general procedure for the reaction of this compound with an organic azide to form a 1-(substituted)-4-(2-chloroethyl)-1H-1,2,3-triazole.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Nitrogen or Argon gas

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

-

To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Protocol 2: Subsequent Functionalization of the Chloro-Substituted Triazole

This protocol outlines a general method for the nucleophilic substitution of the chloro- group on the synthesized triazole.

Materials:

-

1-(Substituted)-4-(2-chloroethyl)-1H-1,2,3-triazole

-

Nucleophile (e.g., sodium azide, a thiol, or an amine)

-

Solvent (e.g., dimethylformamide - DMF)

-

Base (if required, e.g., potassium carbonate)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Dissolve the 1-(substituted)-4-(2-chloroethyl)-1H-1,2,3-triazole (1.0 eq.) in a suitable solvent such as DMF.

-

Add the nucleophile (1.5 - 2.0 eq.). If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral compound like a thiol or an amine, a base such as potassium carbonate may be required to facilitate the reaction.

-

The reaction mixture is typically heated (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions. Disclaimer: The data presented here is illustrative and based on typical outcomes for CuAAC reactions, as specific literature data for this compound is limited. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Illustrative Reaction Conditions and Yields for the Synthesis of 1-Benzyl-4-(2-chloroethyl)-1H-1,2,3-triazole

| Entry | Catalyst System (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (5) / NaAsc (10) | t-BuOH/H₂O (1:1) | 25 | 12 | 92 |

| 2 | CuI (5) | THF | 25 | 8 | 95 |

| 3 | CuSO₄·5H₂O (1) / NaAsc (5) | DMF | 50 | 6 | 88 |

Table 2: Illustrative Data for Nucleophilic Substitution on 1-Benzyl-4-(2-chloroethyl)-1H-1,2,3-triazole

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| 1 | Sodium Azide | - | DMF | 80 | 12 | 90 (Azidoethyl-triazole) |

| 2 | Thiophenol | K₂CO₃ | DMF | 60 | 6 | 85 (Thiophenoxyethyl-triazole) |

| 3 | Piperidine | - | Acetonitrile | 70 | 24 | 82 (Piperidinylethyl-triazole) |

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of the two-step synthetic strategy.

Caption: Workflow for the synthesis and functionalization of triazoles using this compound.

Caption: Logical pathway for creating molecular diversity from this compound.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]